Kukulkanin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124704-82-1 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-9-14(18)13-8-10-15(19)17(22-2)16(13)20/h3-10,19-20H,1-2H3/b9-5+ |
InChI Key |
VSQPLPYTWAWJLY-WEVVVXLNSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O |
Synonyms |
2',4'-dihydroxy-3',4-dimethoxychalcone kukulkanin A |
Origin of Product |
United States |
Biosynthesis of Kukulkanin a
Elucidation of the Biosynthetic Pathway of Kukulkanin A
The formation of this compound is not the result of a single, linear pathway but rather the product of an interconnected network of metabolic routes that supply the necessary molecular precursors and catalytic enzymes.
The biosynthesis of the this compound scaffold begins with primary metabolites and proceeds through major secondary metabolic pathways. The shikimate pathway is fundamental, converting simple carbohydrate precursors into aromatic amino acids, most notably L-phenylalanine. nih.gov
From L-phenylalanine, the general phenylpropanoid pathway is initiated. nih.gov This pathway is responsible for generating a variety of phenolic compounds in plants. nih.gov Through a series of enzymatic steps, L-phenylalanine is converted into 4-coumaroyl-CoA, which serves as a key starter molecule for the chalcone (B49325) backbone. nih.gov
Concurrently, the polyketide pathway provides the second essential precursor, malonyl-CoA. Malonyl-CoA is derived from the primary metabolite acetyl-CoA. Three molecules of malonyl-CoA are required to build the A-ring of the chalcone structure. nih.govnih.gov The condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA forms the foundational chalcone structure. nih.gov
Table 1: Precursor Compounds and Their Metabolic Origin
| Precursor Compound | Originating Metabolic Pathway | Role in this compound Biosynthesis |
|---|---|---|
| L-Phenylalanine | Shikimate Pathway | Primary precursor for the phenylpropanoid pathway. nih.gov |
| 4-Coumaroyl-CoA | Phenylpropanoid Pathway | Starter molecule providing the B-ring and the three-carbon bridge (C3) of the chalcone. nih.govtaylorandfrancis.com |
| Malonyl-CoA | Polyketide Pathway / Fatty Acid Metabolism | Extender units providing the A-ring (C6) of the chalcone. nih.govnih.gov |
Several key enzymes are required to catalyze the conversion of precursors into the final this compound molecule.
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step of the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid through deamination. nih.gov
Cinnamate-4-Hydroxylase (C4H): C4H introduces a hydroxyl group at the para-position of the aromatic ring of cinnamic acid, yielding p-coumaric acid. nih.gov
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching it to coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA. nih.govscienceopen.com
Chalcone Synthase (CHS): As the key enzyme in flavonoid biosynthesis, CHS catalyzes the central condensation reaction. nih.govcapes.gov.br It facilitates the sequential addition of three acetate (B1210297) units from malonyl-CoA to the 4-coumaroyl-CoA starter molecule, followed by a cyclization and aromatization reaction to produce naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone). nih.govwikipedia.org
Hydroxylases and O-Methyltransferases (OMTs): The specific structure of this compound, (E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, indicates further enzymatic modifications. nih.govebi.ac.uk While naringenin chalcone provides the basic frame, specific hydroxylases are needed to achieve the final hydroxylation pattern, and O-methyltransferases are required to add the two methyl groups at the C4 and C3' positions.
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | EC Number | Function |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Converts L-phenylalanine to cinnamic acid. nih.gov |
| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | Converts cinnamic acid to p-coumaric acid. nih.gov |
| 4-Coumarate-CoA Ligase | 4CL | 6.2.1.12 | Converts p-coumaric acid to 4-coumaroyl-CoA. scienceopen.com |
| Chalcone Synthase | CHS | 2.3.1.74 | Catalyzes the formation of the chalcone scaffold from 4-coumaroyl-CoA and malonyl-CoA. nih.govwikipedia.org |
| O-Methyltransferase | OMT | 2.1.1.- | Transfers a methyl group to hydroxyl groups on the chalcone ring structure. |
The biosynthetic cascade leading to this compound involves several stable chemical intermediates. Following the formation of the primary precursors, the pathway proceeds through these key molecules.
Table 3: Intermediate Metabolites in this compound Formation
| Intermediate | Description |
|---|---|
| Cinnamic Acid | The product of PAL activity on L-phenylalanine. nih.gov |
| p-Coumaric Acid | Formed by the hydroxylation of cinnamic acid by C4H. nih.gov |
| Naringenin Chalcone | The initial chalcone product formed by CHS, which serves as the central precursor for most flavonoids and is subsequently modified. nih.govuniversiteitleiden.nl |
| Modified Chalcone Intermediates | Following the formation of naringenin chalcone, a series of uncharacterized, site-specific hydroxylation and methylation reactions must occur to produce the final substitution pattern of this compound. |
Regulation of this compound Biosynthesis in Producing Organisms
The production of chalcones, and thus this compound, is a tightly regulated process within the plant. This regulation occurs primarily at the genetic level through the control of gene expression for the biosynthetic enzymes.
The expression of the Chalcone Synthase (CHS) gene is a major control point. nih.gov Studies have shown that CHS gene expression can be induced by a variety of external and internal signals, including UV light, wounding, and infection by pathogens. nih.govwikipedia.org This inducibility suggests that chalcones like this compound may play a role in plant defense mechanisms. capes.gov.br The regulation is managed by complex interactions of transcription factors that bind to promoter regions of the biosynthetic genes. wikipedia.org In some plants, specific regulatory loci have been identified that control the expression of CHS genes in different tissues. nih.gov
Furthermore, the biosynthetic pathway is subject to metabolic feedback regulation. The end products of the flavonoid pathway, such as naringenin, can act as noncompetitive inhibitors of CHS activity, preventing the over-accumulation of these compounds to potentially toxic levels. wikipedia.orguniversiteitleiden.nl
Metabolic Engineering Strategies for Modulating this compound Production
Given the potential biological activities of chalcones, there is significant interest in developing strategies to increase their production. Metabolic engineering offers a promising avenue to enhance the yield of compounds like this compound. nih.gov
One primary strategy is the heterologous expression of the biosynthetic pathway in microbial hosts such as Escherichia coli or yeast. nih.gov This involves transferring the genes for the key enzymes (e.g., PAL, C4H, 4CL, CHS, and specific OMTs) into a microbe, which can then be grown in large-scale fermenters to produce the target compound from simple sugars.
Another approach focuses on optimizing the production within the native plant or a heterologous host. This can involve:
Enzyme Engineering: Modifying key enzymes like CHS to improve their catalytic efficiency (kcat/Km) or substrate specificity. nih.govresearchgate.net
Optimizing Precursor Supply: Enhancing the metabolic flux towards essential precursors like malonyl-CoA, which is often a rate-limiting substrate. nih.govresearchgate.net This can be achieved by engineering related pathways, such as fatty acid metabolism.
These strategies aim to overcome the typically low production levels of secondary metabolites in their natural sources and provide a sustainable and scalable production platform. nih.gov
Total Synthesis Strategies and Methodologies for Kukulkanin a
Retrosynthetic Disconnection Approaches for the Kukulkanin A Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. acs.orgchemistnotes.com For a glycoside like this compound, the primary retrosynthetic disconnection typically occurs at the glycosidic bond. This is a logical first step as it separates the complex molecule into two more manageable building blocks: the aglycone (the chalcone (B49325) portion) and the sugar moiety.
The key disconnections for the this compound scaffold are as follows:
Disconnection of the Glycosidic Bond: The C-O glycosidic bond is retrosynthetically cleaved to yield the chalcone aglycone and a suitable sugar donor. This approach simplifies the target molecule into two key fragments, which can be synthesized independently. This is a common strategy in the synthesis of flavonoid and chalcone glycosides. researchgate.net
Disconnection of the Chalcone Backbone: The chalcone aglycone is further disconnected via a retro-Claisen-Schmidt condensation. This breaks the α,β-unsaturated ketone system into a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). atlantis-press.comnih.gov This is the most prevalent and classical approach for the synthesis of the chalcone core. acs.orgnih.gov
Alternative disconnections for the chalcone backbone, though less common, could involve retro-Suzuki or retro-Wittig reactions. ekb.eg
| Target Molecule | Key Disconnections | Resulting Precursors |
| This compound | 1. Glycosidic C-O bond2. Chalcone α-β bond | - Chalcone Aglycone- Protected Rhamnose derivative- Substituted Acetophenone- Substituted Benzaldehyde |
Convergent and Linear Synthetic Strategies for this compound and its Analogues
Both convergent and linear strategies can be envisioned for the synthesis of this compound and its analogues, with convergent approaches generally being more efficient for complex molecules. chemistnotes.comwikipedia.orgscholarsresearchlibrary.com
Synthesis of the appropriately substituted acetophenone and benzaldehyde.
Claisen-Schmidt condensation to form the chalcone aglycone.
Synthesis of a protected rhamnose donor.
Glycosylation reaction between the chalcone aglycone and the rhamnose donor.
Deprotection to yield this compound.
| Strategy | Description | Advantages | Disadvantages |
| Convergent | Independent synthesis of chalcone and sugar fragments, followed by coupling. wikipedia.orgscholarsresearchlibrary.com | Higher overall yield, greater flexibility for analogue synthesis, easier purification of intermediates. chemistnotes.com | May require more complex protecting group strategies. |
| Linear | Stepwise construction of the molecule, often starting with a pre-glycosylated precursor. youtube.com | Can sometimes simplify solubility issues with intermediates. | Lower overall yield, less flexible for creating a library of analogues. chemistnotes.com |
Key Reaction Methodologies and Tactics Employed in this compound Synthesis
The synthesis of this compound would rely on a set of well-established and robust chemical reactions.
Claisen-Schmidt Condensation: This is the cornerstone reaction for constructing the chalcone backbone. It involves the base- or acid-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to form the characteristic α,β-unsaturated ketone of the chalcone. atlantis-press.comnih.govnih.gov The reaction is typically carried out using potassium hydroxide (B78521) or sodium hydroxide in an alcoholic solvent. nih.govnih.gov
Glycosylation: The formation of the glycosidic bond is a critical step that requires careful control of stereochemistry. A common method is the Koenigs-Knorr reaction or a modified version, which employs a protected glycosyl halide (e.g., acetobromorhamnose) as the sugar donor and a promoter, such as a silver or mercury salt, or more modern Lewis acids. researchgate.netnih.gov The use of protecting groups on the sugar is essential to ensure regioselectivity and control the stereochemical outcome of the glycosylation.
Protecting Group Strategies: The synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functional groups, particularly the hydroxyl groups on both the chalcone aglycone and the rhamnose sugar. Acetyl (Ac) or benzoyl (Bz) groups are commonly used for the sugar hydroxyls, while benzyl (B1604629) (Bn) or silyl (B83357) ethers might be employed for the phenolic hydroxyls on the chalcone.
Deprotection: The final step in the synthesis is the removal of all protecting groups to unveil the natural product. For acetyl or benzoyl groups, this is typically achieved by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol. researchgate.netnih.gov Benzyl groups are commonly removed by catalytic hydrogenation.
| Reaction | Purpose | Reagents and Conditions |
| Claisen-Schmidt Condensation | Formation of the chalcone backbone. atlantis-press.com | Substituted acetophenone, substituted benzaldehyde, KOH or NaOH in ethanol. nih.govnih.gov |
| Glycosylation | Formation of the C-O glycosidic bond. | Protected glycosyl halide (e.g., acetobromorhamnose), Lewis acid or metal salt promoter. researchgate.netnih.gov |
| Protection of Hydroxyls | To prevent unwanted side reactions. | Acetic anhydride, benzoyl chloride, benzyl bromide, silyl chlorides. |
| Deprotection | Removal of protecting groups to yield the final product. | NaOMe in MeOH (for esters), H₂/Pd-C (for benzyl ethers). |
Considerations for Asymmetric Synthesis in this compound Analogues
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. For this compound and its analogues, the primary chiral centers are located in the rhamnose sugar moiety. The stereochemistry of the glycosidic linkage is also of critical importance.
Control of Glycosidic Bond Stereochemistry: The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the protecting group at the C-2 position of the sugar donor, the choice of promoter and solvent, and the reactivity of the aglycone acceptor. The use of a participating protecting group at C-2, such as an acetyl or benzoyl group, typically leads to the formation of a 1,2-trans-glycosidic linkage due to the formation of a neighboring acyloxonium ion intermediate.
Synthesis of Enantiomerically Pure Sugar Donors: The synthesis of this compound analogues with non-natural sugar moieties would require access to enantiomerically pure sugar building blocks. These can often be sourced from the chiral pool (naturally occurring carbohydrates) or synthesized through asymmetric methods such as asymmetric dihydroxylation or aldol reactions. researchgate.net
Chiral Chalcone Analogues: While this compound itself does not possess chirality in its chalcone backbone, the synthesis of analogues with chiral centers in the aglycone part would require the use of asymmetric reactions such as asymmetric aldol condensations, Michael additions, or reductions to control the stereochemistry.
Molecular Mechanisms of Action of Kukulkanin a
Modulation of Intracellular Signaling Pathways by Kukulkanin A
There is a lack of specific studies detailing the effects of this compound on intracellular signaling pathways such as MAPK, NF-κB, or PI3K/Akt. While chalcones, as a class, have been investigated for their potential to modulate various signaling cascades, this general information cannot be specifically attributed to this compound without direct research evidence.
Enzymatic Regulation and Inhibition Studies Mediated by this compound
This compound is listed in chemical databases as a potential enzyme inhibitor, a characteristic common to many chalcones. However, specific studies identifying the enzymes inhibited by this compound, the kinetics of this inhibition, or the regulatory effects on enzymatic activity are not available.
Perturbations of Key Cellular Events by this compound
No detailed research was found that specifically investigates the effects of this compound on key cellular events such as the cell cycle or apoptosis. Consequently, there is no information on the specific proteins or mechanisms that would be involved in such processes.
Transcriptomic and Proteomic Profiling in Response to this compound Exposure
There are no available studies that have performed transcriptomic or proteomic analyses to identify global changes in gene or protein expression in response to this compound exposure.
Due to the absence of specific and detailed research findings for this compound in the scientific literature, it is not possible to provide a thorough and scientifically accurate article that adheres to the user's strict outline and content requirements. Any attempt to do so would involve speculation based on the activities of other chalcones, which would violate the instructions to focus solely on this compound.
Biological Target Identification and Validation for Kukulkanin a
Utilization of Proteomic and Genetic Methods in Kukulkanin A Target Elucidation
Modern target identification heavily relies on proteomics and genetic methods to pinpoint molecular interactions within a complex cellular environment. frontiersin.orgnih.govrsc.org
Proteomic approaches aim to identify the proteins that physically interact with a compound. rsc.org A common technique is affinity purification-mass spectrometry (AP-MS), where a modified version of this compound would be used as "bait" to capture its binding partners from a cell lysate. nih.gov Another powerful method is thermal proteome profiling (TPP), which measures changes in protein thermal stability upon compound binding, a process that does not require modification of the compound. rsc.org
Genetic methods , such as CRISPR-based screening, offer a complementary approach by identifying genes that, when perturbed, alter the cell's sensitivity to a compound. nih.gov For instance, a CRISPR screen could reveal that cells with a knockout of a particular gene become resistant to this compound, suggesting that the protein product of that gene is either the direct target or a critical component of the target pathway. nih.govuniversiteitleiden.nl
Table 2: Key Proteomic and Genetic Target Identification Methods
| Method | Approach | Principle |
| Affinity Purification-Mass Spectrometry (AP-MS) | Proteomic | Uses a tagged version of the small molecule to isolate its binding proteins from a cell extract for identification by mass spectrometry. nih.gov |
| Thermal Proteome Profiling (TPP) | Proteomic | Measures changes in the thermal stability of all proteins in a cell in the presence of the small molecule. Target proteins are stabilized by binding. rsc.org |
| CRISPR-Cas9 Screening | Genetic | Systematically knocks out genes to identify those whose absence confers resistance or sensitivity to the compound. nih.gov |
This table describes general methodologies and does not reflect any specific studies on this compound.
As of now, the scientific literature lacks any studies that have employed proteomic or genetic strategies to elucidate the biological targets of this compound.
Mechanistic Validation of Specific this compound-Target Interactions
Once potential targets are identified, the next critical step is to validate their interaction and biological relevance. This involves a suite of biochemical and biophysical assays to confirm direct binding and to quantify the interaction. rsc.orgtandfonline.com Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA) are gold standards for this purpose. jove.comnih.gov
For example, SPR would be used to measure the binding affinity and kinetics between purified target protein and this compound in real-time. CETSA, on the other hand, could confirm that this compound engages its target within intact cells by demonstrating that the target protein becomes more resistant to heat-induced denaturation upon binding. jove.com
Without initial target identification, no such validation studies for this compound have been published.
Functional Characterization of Identified Biological Targets in Relevant Pathways
The final step in the target identification process is to understand the functional consequences of the compound-target interaction within a biological context. nih.govresearchgate.net This involves cellular and in vivo studies to link the molecular interaction to a physiological or pathological outcome. For instance, if a specific enzyme were validated as a target of this compound, researchers would investigate how its inhibition by the compound affects downstream signaling pathways and cellular behavior. oup.comnih.gov This often involves techniques like western blotting to measure changes in protein phosphorylation or gene expression analysis to see how cellular pathways are altered. researchgate.net
Given that no specific biological targets for this compound have been formally identified and validated, the functional characterization of its targets remains an open area for future research.
Development and Evaluation of Synthetic Derivatives of Kukulkanin a
Rational Design Principles for Novel Kukulkanin A Derivatives
The journey to create improved analogs of this compound begins with a deep understanding of its chemical structure and its interactions with biological targets. Rational design principles guide the modification of the parent molecule to optimize its properties. A key strategy involves structure-activity relationship (SAR) studies, which seek to identify the specific parts of the this compound molecule, or pharmacophores, that are essential for its biological effects. By systematically altering different functional groups on the chalcone (B49325) backbone, researchers can map out the structural requirements for activity.
Computational modeling and molecular docking are invaluable tools in this process. These techniques allow for the virtual screening of potential derivatives by simulating their binding to known protein targets. This in-silico approach helps to prioritize the synthesis of compounds that are most likely to exhibit enhanced or novel biological activities, thereby saving significant time and resources. For instance, modifications might focus on altering the substitution patterns on the A and B rings of the chalcone scaffold to improve binding affinity or selectivity for a particular enzyme or receptor.
Synthetic Methodologies for Constructing this compound Derivative Libraries
Once promising derivatives have been designed, the next step is their chemical synthesis. The construction of a library of this compound derivatives often employs combinatorial chemistry principles, allowing for the rapid generation of a diverse set of compounds. A common and efficient method for synthesizing chalcones and their derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).
To create a library, a variety of substituted acetophenones and benzaldehydes can be systematically reacted, leading to a grid of novel this compound analogs. The choice of substituents is guided by the rational design principles discussed earlier and can include a wide range of electron-donating and electron-withdrawing groups, as well as heterocyclic rings. The progress and purity of these synthetic reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and confirmed by spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Comparative Biological Activity Assessment of this compound Derivatives
With a library of synthetic this compound derivatives in hand, the crucial step of biological evaluation begins. This involves comparing the activity of the derivatives to that of the parent compound, this compound. The specific assays used will depend on the therapeutic area of interest. For example, if this compound has shown potential as an anti-inflammatory agent, the derivatives would be screened for their ability to inhibit key inflammatory mediators.
High-throughput screening (HTS) methods are often employed to rapidly assess the biological activity of the entire library. This allows for the identification of "hit" compounds that show promising activity. These hits are then subjected to more detailed secondary assays to confirm their potency and selectivity. The data generated from these assessments are critical for establishing a clear structure-activity relationship, providing valuable feedback for the next cycle of rational design.
Exploration of New Chemical Space through this compound Modification
The modification of the this compound scaffold is not limited to simple substitutions. A more adventurous approach involves making more significant structural changes to explore new chemical space. This can lead to the discovery of derivatives with entirely new biological activities or improved drug-like properties. Strategies for exploring new chemical space include:
Scaffold Hopping: Replacing the chalcone core with other structurally related or novel heterocyclic systems while retaining key pharmacophoric features.
Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties but may lead to improved metabolic stability or bioavailability.
Hybridization: Combining the this compound scaffold with other known pharmacologically active molecules to create hybrid compounds with dual or synergistic activities.
These advanced synthetic strategies, often guided by computational predictions, push the boundaries of the chemical space accessible from the this compound template. The resulting novel compounds can then be evaluated for a broad range of biological activities, potentially uncovering new therapeutic applications unforeseen from the initial properties of the parent compound.
Advanced Spectroscopic Characterization Techniques Applied to Kukulkanin a
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For Kukulkanin A, both ¹H and ¹³C NMR spectroscopy would be employed to provide detailed information about its conformational and electronic environment.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. For this compound, distinct signals would be expected for the aromatic protons on the two phenyl rings, the vinyl protons of the α,β-unsaturated ketone system, and the protons of the methoxy groups. The coupling patterns between adjacent protons would further help in assigning the specific protons to their positions in the structure.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, with the chemical shifts indicating the type of carbon (e.g., aromatic, olefinic, carbonyl, methoxy).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | d | |
| H-3 | d | |
| H-5 | d | |
| H-6 | dd | |
| H-α | d | |
| H-β | d | |
| H-5' | d | |
| H-6' | d | |
| 3'-OCH₃ | s | |
| 4-OCH₃ | s | |
| 2'-OH | s | |
| 4'-OH | s |
Note: The data in this table is predicted and requires experimental verification for accuracy.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | |
| C-2 | |
| C-3 | |
| C-4 | |
| C-5 | |
| C-6 | |
| C-α | |
| C-β | |
| C=O | |
| C-1' | |
| C-2' | |
| C-3' | |
| C-4' | |
| C-5' | |
| C-6' | |
| 3'-OCH₃ | |
| 4-OCH₃ |
Note: The data in this table is predicted and requires experimental verification for accuracy.
Mass Spectrometry (MS) for Metabolomics and Interactomics Related to this compound
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, mass spectrometry would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion of this compound would undergo characteristic fragmentation, breaking at specific bonds to form smaller, stable fragment ions. The analysis of these fragment ions can help to piece together the structure of the original molecule.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion |
| [M]+ | Molecular Ion |
| [M - CH₃]+ | |
| [M - OCH₃]+ | |
| [M - C₉H₇O₂]+ | |
| [C₈H₇O₃]+ |
Note: The data in this table is predicted and requires experimental verification for accuracy.
Vibrational Spectroscopy (FTIR, Raman) for Probing Functional Groups and Molecular Environment
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers), providing a "fingerprint" of the molecule. For this compound, characteristic absorption bands would be expected for the hydroxyl (-OH), carbonyl (C=O), carbon-carbon double (C=C), and carbon-oxygen (C-O) bonds.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It also provides information about the vibrational modes of a molecule.
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 | O-H stretch (hydroxyl) |
| 1650-1600 | C=O stretch (chalcone carbonyl) |
| 1600-1450 | C=C stretch (aromatic and vinyl) |
| 1260-1000 | C-O stretch (ethers and phenols) |
Note: The data in this table is predicted and requires experimental verification for accuracy.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, investigates the electronic transitions within a molecule.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. Chalcones like this compound are known to have strong UV-Vis absorption due to their extended conjugated system.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Not all molecules fluoresce, but for those that do, the fluorescence emission spectrum can provide information about their electronic structure and environment.
Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) |
| Methanol | |
| Ethanol |
Note: The data in this table is predicted and requires experimental verification for accuracy.
X-ray Crystallography and Diffraction Studies for Solid-State Structural Analysis
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed model of its molecular structure, including bond lengths, bond angles, and stereochemistry. The confirmation of the structure of this compound was ultimately achieved through X-ray crystallography, providing unambiguous evidence for its atomic connectivity and spatial arrangement nih.gov.
Interactive Data Table: General Crystallographic Data Parameters
| Parameter | Description |
| Crystal system | The symmetry of the crystal lattice. |
| Space group | The specific symmetry of the unit cell. |
| Unit cell dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |
| Z | The number of molecules per unit cell. |
| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: Specific crystallographic data for this compound is required for a detailed table.
Computational Chemistry and in Silico Modeling of Kukulkanin a
Quantum Chemical Calculations for Electronic Structure and Reactivity of Kukulkanin A
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. rsc.orgacs.org These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, which in turn governs its geometry, stability, and chemical reactivity. researchgate.netnih.gov For this compound, such calculations would provide invaluable insights into its molecular structure and potential behavior in chemical reactions.
The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. From this optimized structure, a variety of electronic descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.netrdd.edu.iq
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated and visualized. The MEP map uses a color-coded scheme to illustrate the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, shown in shades of blue). uni-muenchen.denih.govresearchgate.netrsc.org This allows for the prediction of sites where the molecule is likely to interact with other charged species, such as electrophiles, nucleophiles, or receptor sites in a protein. researchgate.netnih.gov Studies on other flavonoids have successfully used these parameters to explain antioxidant activity and interaction mechanisms. acs.org A similar approach for this compound would elucidate its reactive sites, which is crucial for understanding its biological activity.
Table 1: Illustrative Quantum Chemical Descriptors and Their Significance for this compound (Note: The values in this table are hypothetical and for illustrative purposes, based on typical findings for biflavonoids like amentoflavone.) nih.gov
| Descriptor | Hypothetical Value | Significance for Reactivity |
| EHOMO | -5.8 eV | Represents the energy of the highest occupied molecular orbital. A higher value indicates a greater tendency to donate electrons, suggesting potential antioxidant activity through hydrogen or electron donation. |
| ELUMO | -1.5 eV | Represents the energy of the lowest unoccupied molecular orbital. A lower value indicates a greater ability to accept electrons, which can be important for interactions with biological targets. |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | The energy difference between HOMO and LUMO. A smaller gap suggests higher polarizability and chemical reactivity, indicating the molecule can be more easily excited. |
| Chemical Hardness (η) | 2.15 eV | Calculated as (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution. A higher value indicates greater stability and lower reactivity. |
| Electronegativity (χ) | 3.65 eV | Calculated as -(EHOMO + ELUMO) / 2. It describes the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | 3.11 eV | Calculated as χ²/ (2η). This global reactivity index quantifies the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile. |
| Molecular Electrostatic Potential (MEP) | N/A | A 3D map showing electron density. For this compound, negative potentials (red) would likely be found around the oxygen atoms of the hydroxyl and carbonyl groups, indicating sites for electrophilic attack or hydrogen bonding. Positive potentials (blue) would be expected near hydrogen atoms. uni-muenchen.denih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netproquest.commdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govnih.govfrontiersin.org The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy, often expressed as a docking score. A lower (more negative) score generally indicates a more favorable and stable interaction. nih.govijcaonline.org
For this compound, molecular docking studies would be performed against a panel of known protein targets associated with the bioactivities of other biflavonoids, such as kinases, proteases, or enzymes involved in inflammatory pathways. researchgate.netnih.gov The results would predict the binding affinity and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the protein's active site. ijcaonline.org
Following docking, molecular dynamics (MD) simulations can be employed to refine the predictions and assess the stability of the ligand-receptor complex over time. nih.govmdpi.comresearchgate.net MD simulations model the movement of every atom in the system, providing insights into the conformational changes and flexibility of both the protein and the ligand upon binding. tandfonline.comnih.govyoutube.comnih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (Rg) to measure the complex's compactness. mdpi.comnih.gov Such simulations on a this compound-protein complex would validate the stability of the docked pose and provide a more dynamic picture of the binding interaction. researchgate.netmdpi.com
Table 2: Illustrative Molecular Docking and Dynamics Simulation Targets for this compound (Note: This table is hypothetical, presenting potential targets based on the known activities of related flavonoids.)
| Potential Protein Target | PDB ID | Rationale for Selection | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | MD Simulation Stability (RMSD) |
| Cyclooxygenase-2 (COX-2) | 5IKR | Involvement in inflammation; a known target for many flavonoids. researchgate.net | -9.5 | Arg120, Tyr355, Ser530 | < 2.0 Å |
| SARS-CoV-2 Main Protease (3CLpro) | 6LU7 | Antiviral potential is a common feature of biflavonoids. nih.gov | -8.8 | His41, Cys145, Glu166 | < 2.5 Å |
| Alpha-Glucosidase | 3A4A | Potential antidiabetic activity through carbohydrate metabolism inhibition. nih.gov | -10.2 | Asp215, Arg442, Asp352 | < 1.8 Å |
| Kinase (e.g., ATM Kinase) | 5Y36 | Role in cell cycle regulation and cancer; a target for quinoline (B57606) derivatives. uni-muenchen.detandfonline.com | -9.1 | Leu2713, Asp2920 | < 2.2 Å |
Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.govnih.govbenthamdirect.com This approach is highly valuable for lead optimization, allowing researchers to design more potent analogues of a parent compound like this compound. tandfonline.com
To build a QSAR model for this compound analogues, a library of related structures would first be created by systematically modifying its functional groups. For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). mdpi.comnih.gov The predictive power of the resulting model is rigorously validated using internal (cross-validation) and external (a test set of compounds not used in model generation) validation techniques. researchgate.net Studies on chalcones and other biflavonoids have successfully used 2D and 3D-QSAR models to identify the key structural features responsible for their anticancer and antioxidant activities. nih.govresearchgate.netmdpi.comresearchgate.net A robust QSAR model for this compound analogues would guide the synthesis of new derivatives with potentially enhanced therapeutic effects.
Table 3: Illustrative Descriptor Classes for a QSAR Model of this compound Analogues
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| Topological | Wiener index, Kier & Hall connectivity indices | Describe molecular size, shape, and degree of branching, which influence how the molecule fits into a receptor binding pocket. nih.gov |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Govern the molecule's ability to participate in electrostatic interactions, hydrogen bonding, and charge-transfer processes with a biological target. nih.gov |
| Geometrical (3D) | Molecular surface area, Volume, Ovality | Relate to the steric properties of the molecule, which are crucial for receptor binding and can influence solubility and transport. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity (MR) | LogP describes the lipophilicity, affecting membrane permeability and ADME properties. MR relates to molecular volume and polarizability. |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic properties that are fundamental to drug-likeness rules (e.g., Lipinski's Rule of Five) and influence solubility and binding. |
Chemoinformatics and Network Pharmacology Approaches for this compound Profiling
Chemoinformatics applies computational methods to manage and analyze chemical and biological data, transforming it into useful knowledge. rsc.orgnih.govnih.gov For this compound, chemoinformatic profiling would involve comparing its structural and physicochemical properties against large databases of known drugs and natural products. mdpi.com This analysis helps to assess its "drug-likeness," predict potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and identify potential liabilities that might need to be addressed in drug development. nih.gov
Network pharmacology expands on this by adopting a systems-level perspective. Instead of focusing on a single target, it aims to understand how a compound interacts with a complex network of proteins and pathways within a biological system. youtube.com This is particularly relevant for natural products like this compound, which are often multi-targeted. researchgate.netmdpi.com The process typically involves:
Target Identification: Using chemoinformatic tools and databases (e.g., SwissTargetPrediction, ChEMBL) to predict multiple potential protein targets for this compound based on chemical similarity to known ligands. nih.govrsc.orgmdpi.comresearchgate.netnih.gov
Network Construction: Building a protein-protein interaction (PPI) network to visualize how these predicted targets are interconnected.
Pathway Analysis: Performing enrichment analysis (e.g., GO and KEGG) on the network to identify the biological pathways and processes that are most likely to be modulated by the compound. nih.govnih.gov
This approach can generate hypotheses about the mechanism of action of this compound, explaining its observed biological effects through the simultaneous modulation of multiple pathways, such as those related to inflammation, cell cycle control, or neuroactivity. nih.govresearchgate.net
Table 4: Illustrative Chemoinformatics and Network Pharmacology Workflow for this compound
| Step | Description | Tools/Databases | Expected Output/Insight |
| 1. Compound Profiling | Calculation of physicochemical properties and comparison to established drug-likeness rules (e.g., Lipinski's, Veber's). nih.gov | SwissADME, Molinspiration | Assessment of oral bioavailability and potential for development as a drug candidate. Identification of properties like molecular weight, logP, and number of rotatable bonds. |
| 2. Target Prediction | In silico prediction of protein targets based on the 2D/3D structure of this compound. rsc.orgnih.gov | SwissTargetPrediction, TargetNet | A ranked list of potential protein targets, providing initial hypotheses for its biological activity. |
| 3. Network Construction | Integration of predicted targets into a network of known protein-protein interactions (PPI). mdpi.com | STRING, Cytoscape | A visual map of the "interactome" of this compound, showing direct targets and their neighboring proteins. |
| 4. Functional Enrichment Analysis | Statistical analysis of the target network to identify over-represented biological pathways and gene ontologies (GO). nih.gov | DAVID, Metascape | Identification of key signaling pathways (e.g., MAPK signaling, PI3K-Akt signaling, inflammatory pathways) likely modulated by this compound, providing a systems-level understanding of its mechanism of action. |
| 5. Target Validation | Experimental validation of the highest-priority predicted targets and pathways. | In vitro assays, Western blot | Confirmation of the in silico predictions and elucidation of the definitive molecular mechanism. nih.gov |
Chemical Biology Applications of Kukulkanin a
Kukulkanin A as a Molecular Tool for Dissecting Biological Pathways
The utility of a small molecule as a tool for dissecting biological pathways hinges on its ability to interact specifically with molecular targets and modulate their function. While direct studies identifying the specific molecular targets of this compound are limited, the chalcone (B49325) scaffold is known to interact with a diverse range of biological molecules, suggesting a similar potential for this compound. nih.gov
Chalcones, as a class, are recognized for their wide array of biological activities, which stem from their interactions with various cellular components. nih.gov They have been shown to be potential anti-microtubule agents, binding to tubulin and inhibiting its polymerization, which in turn arrests the cell cycle. nih.gov This interaction provides a clear mechanism for dissecting the processes of mitosis and cell migration. nih.gov Furthermore, the inherent reactivity of the α,β-unsaturated carbonyl system present in chalcones makes them versatile intermediates for the synthesis of a variety of heterocyclic compounds with biological and physical properties of interest. frontiersin.org
Although a specific study on this compound's anti-Helicobacter pylori activity has been noted, the detailed molecular pathway of this action has not been fully elucidated. cienciasbiologicasudec.cl The broader class of flavonoids, which includes chalcones, is known to be synthesized by plants in response to microbial infections and can possess potent antibacterial properties. nih.gov The investigation into how this compound exerts its effects on H. pylori could reveal novel pathways involved in bacterial pathogenesis and survival.
The study of structure-activity relationships within the chalcone family is an active area of research. bohrium.com By synthesizing and testing derivatives of this compound, researchers could systematically probe its interactions with cellular machinery, thereby identifying specific protein targets or signaling cascades it may modulate. This approach would establish this compound as a valuable molecular tool for a deeper understanding of complex biological systems.
Development of this compound-Derived Probes for Biosensing and Bioimaging Applications
The development of fluorescent probes is a cornerstone of chemical biology, enabling the visualization of cellular structures and processes in real-time. Chalcones, due to their inherent photophysical properties, have emerged as a promising scaffold for the design of such probes. rsc.orgnih.gov While there are no specific reports on this compound-derived probes to date, the general principles applied to other chalcones are directly relevant.
Donor-acceptor substituted chalcones have been successfully synthesized and shown to exhibit significant Stokes shifts and strong emission features, making them excellent candidates for fluorescent probes. rsc.org These characteristics are crucial for minimizing background noise and enhancing signal clarity in bioimaging experiments. For instance, certain chalcone derivatives have been designed to selectively stain lipid droplets in various cell lines, allowing for the monitoring of processes like lipophagy and the interaction between lipid droplets and mitochondria. rsc.orgnih.gov
The versatility of the chalcone structure allows for the incorporation of various functional groups to tune their photophysical properties and target specific cellular compartments or analytes. nih.gov For example, chalcone-based fluorescent probes have been developed for the detection of biologically relevant species such as peroxynitrite, galactose, and biothiols. rsc.org Furthermore, the conjugation of chalcones with other molecules, such as Concanavalin A, has enabled the specific labeling of cellular structures in organisms like Candida albicans. rsc.org
Given that this compound possesses the core chalcone structure, it serves as a viable starting point for the synthesis of novel fluorescent probes. By introducing electron-donating and electron-accepting groups, or by attaching specific targeting moieties, this compound could be transformed into a valuable tool for biosensing and bioimaging. The synthesis of such probes would allow for the direct visualization of its distribution and interaction within living cells, providing insights into its biological functions.
Interrogation of Complex Biological Systems with this compound
The interrogation of complex biological systems requires tools that can perturb the system in a controlled manner, allowing researchers to observe the resulting changes and infer functional relationships. While specific studies employing this compound for this purpose are not yet available, the known biological activities of chalcones suggest that this compound could be a valuable compound for such investigations.
Chalcones have been shown to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govawsjournal.org These effects are the result of interactions with multiple molecular targets and the modulation of various signaling pathways. nih.gov For example, some chalcones have been identified as inhibitors of enzymes such as α-glucosidase and α-amylase, making them useful for studying metabolic pathways related to diabetes. nih.gov
The anti-inflammatory properties of many flavonoids, including chalcones, often involve the modulation of complex signaling networks. mdpi.com By applying this compound to cellular or animal models of inflammation, researchers could dissect the specific pathways affected, such as those involving cytokines and other inflammatory mediators. A project aimed at determining the anti-Helicobacter pylori activity of this compound in propolis samples from El Salvador suggests its potential use in studying host-pathogen interactions. cienciasbiologicasudec.clconacyt.gob.sv
The study of how this compound affects a biological system can be approached from a systems biology perspective. By using high-throughput techniques to measure changes in the transcriptome, proteome, and metabolome in response to this compound treatment, a comprehensive picture of its effects can be constructed. This would allow for the identification of key nodes and pathways that are perturbed by the compound, providing a deeper understanding of the complex biological system under investigation.
Bioengineering Applications of this compound
Bioengineering often involves the design and construction of new biological parts, devices, and systems, or the re-design of existing natural biological systems for useful purposes. In this context, flavonoid compounds like this compound have potential applications, particularly in the field of metabolic engineering. frontiersin.org
Metabolic engineering of microorganisms to produce valuable plant secondary metabolites, such as flavonoids, is a rapidly advancing field. frontiersin.org The biosynthetic pathway for flavonoids, which starts from the amino acids phenylalanine and tyrosine, has been well-elucidated and successfully engineered in various microbial hosts. frontiersin.org Chalcone synthase (CHS) is a key enzyme in this pathway, catalyzing the formation of the chalcone scaffold. frontiersin.orgresearchgate.net
While this compound itself is a natural product, the principles of metabolic engineering could be applied to enhance its production in a heterologous host or to produce novel derivatives. By introducing the necessary biosynthetic genes into a microbial chassis like E. coli or yeast, it may be possible to create a sustainable and scalable production platform for this compound and related compounds. frontiersin.org
Furthermore, the genes involved in the biosynthesis of this compound could be used as parts in synthetic biology circuits. For example, the promoter of a gene that is responsive to a specific stimulus could be fused to the coding sequence of a chalcone synthase to create a biosensor that produces a colored or fluorescent chalcone in the presence of the stimulus. While these applications are currently speculative for this compound, they are well within the realm of possibility given the advances in synthetic biology and the known biochemistry of flavonoid biosynthesis. researchgate.net
Concluding Remarks and Future Research Perspectives on Kukulkanin a
Unresolved Questions and Challenges in Kukulkanin A Research
Despite the foundational knowledge of its structure and origin, several critical questions and challenges remain in the scientific community's understanding of this compound. Addressing these will be pivotal for unlocking its full therapeutic and scientific potential.
Key Unresolved Questions:
Precise Mechanism of Action: While chalcones, in general, are known to interact with multiple cellular targets, the specific molecular pathways modulated by this compound are largely uncharacterized. nih.govtandfonline.com Identifying its primary and secondary protein targets is crucial to understanding its bioactivity.
Full Spectrum of Biological Activity: Initial studies have hinted at certain biological effects, but a comprehensive screening of this compound against a wide array of disease models is lacking. Its potential in areas beyond the commonly tested antimicrobial and anticancer activities of chalcones remains to be explored. frontiersin.orgfrontiersin.org
Biosynthetic Pathway Elucidation: The complete enzymatic pathway leading to the synthesis of this compound in its natural plant sources has not been fully elucidated. Understanding this pathway is essential for biotechnological production and for optimizing its yield from natural sources. nih.gov
Bioavailability and Metabolism: There is a significant knowledge gap regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo. These pharmacokinetic properties are critical determinants of its potential as a therapeutic agent.
Primary Research Challenges:
Isolation and Purification: Obtaining high purity this compound from natural sources can be challenging due to its presence in complex mixtures with other structurally similar flavonoids. rsc.org The development of efficient and scalable isolation protocols is a significant hurdle.
Chemical Synthesis Optimization: While the Claisen-Schmidt condensation is a standard method for synthesizing chalcones, optimizing this reaction for the specific substitution pattern of this compound to achieve high yields and purity can be complex. frontiersin.orgnih.gov
Low Water Solubility: Like many chalcones, this compound is expected to have low aqueous solubility, which can limit its bioavailability and pose challenges for in vitro and in vivo studies. frontiersin.org
Lack of Specific Research Tools: The absence of dedicated antibodies, molecular probes, and other specific research tools for this compound hinders detailed mechanistic studies.
Opportunities for Novel this compound-Based Research Directions
The existing challenges in this compound research also present exciting opportunities for innovation and discovery. Future research can be directed towards several novel avenues that could significantly advance our understanding and application of this compound.
Potential Research Directions:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to create a library of derivatives can help identify key structural features responsible for its biological activity. This could lead to the development of analogs with enhanced potency and selectivity. nih.gov
Development of Drug Delivery Systems: To overcome the challenge of low solubility, research into novel drug delivery systems, such as nanoformulations (e.g., liposomes, nanoparticles), could significantly improve the bioavailability and therapeutic efficacy of this compound.
Exploration of Synergistic Effects: Investigating the synergistic potential of this compound with existing therapeutic agents could open up new treatment paradigms. For instance, its combination with conventional anticancer drugs could help overcome multidrug resistance. tandfonline.com
Biotechnological Production: Once the biosynthetic pathway is elucidated, metabolic engineering of microorganisms or plant cell cultures could provide a sustainable and scalable source of this compound, overcoming the limitations of chemical synthesis and natural extraction.
Investigation of Novel Therapeutic Areas: Based on the diverse activities of other chalcones, this compound could be investigated for its potential in treating a wider range of conditions, including neurodegenerative diseases, inflammatory disorders, and metabolic syndromes. frontiersin.orgfrontiersin.org
Recommendations for Interdisciplinary Collaborations in this compound Studies
To effectively address the complexities of this compound research, a collaborative, interdisciplinary approach is essential. Combining expertise from various scientific fields will accelerate progress and lead to more comprehensive and impactful findings.
| Collaborating Disciplines | Potential Contributions to this compound Research |
| Natural Product Chemistry | Expertise in the isolation, purification, and structural elucidation of this compound from its natural sources. |
| Synthetic Organic Chemistry | Development of efficient and scalable synthetic routes for this compound and its derivatives for SAR studies. |
| Molecular and Cell Biology | Investigation of the cellular and molecular mechanisms of action, including target identification and pathway analysis. |
| Pharmacology and Toxicology | Comprehensive in vitro and in vivo evaluation of the therapeutic efficacy and safety profile of this compound. |
| Computational Chemistry and Biology | In silico modeling of this compound-target interactions, prediction of ADME properties, and analysis of large-scale biological data. |
| Biochemical Engineering | Development of fermentation or cell culture-based production systems for this compound. |
| Materials Science | Design and fabrication of novel drug delivery systems to enhance the bioavailability of this compound. |
Such collaborations can foster a synergistic research environment where, for example, natural product chemists provide the initial compound, synthetic chemists create analogs for testing by pharmacologists, and computational biologists help interpret the results to guide further compound design. illinois.edunih.govyoutube.comfrontiersin.org
Integration of Multi-Omics and Systems Biology Approaches in Future this compound Investigations
The advent of "omics" technologies offers a powerful toolkit to unravel the complex biological effects of this compound in a holistic manner. A systems biology approach, which integrates data from various omics platforms, can provide a comprehensive understanding of how this compound influences cellular networks.
Proposed Multi-Omics Strategy:
Transcriptomics (RNA-Seq): To identify changes in gene expression profiles in cells or tissues treated with this compound. This can reveal the cellular pathways and biological processes that are modulated by the compound. nih.gov
Proteomics: To analyze changes in the protein landscape upon this compound treatment. This can help in identifying direct protein targets and understanding post-translational modifications that are part of its mechanism of action.
Metabolomics: To profile the changes in small molecule metabolites following exposure to this compound. This can provide insights into the metabolic pathways affected by the compound. nih.govovid.commdpi.com
Integrated Omics Analysis: The true power lies in integrating these datasets. For example, correlating changes in gene expression with corresponding changes in protein and metabolite levels can provide a more complete and validated picture of the cellular response to this compound. youtube.com
By employing these advanced methodologies, researchers can move beyond a single-target, single-pathway understanding of this compound's bioactivity and construct a comprehensive network-level view of its effects. This will be instrumental in identifying reliable biomarkers for its activity and in predicting both its therapeutic potential and potential off-target effects.
Q & A
Basic Research Questions
Q. What are the established methods for isolating Kukulkanin A from Mimosa tenuifolia, and how do solvent ratios influence yield?
- Methodological Answer : this compound is isolated via hexane-Me₂CO solvent systems. Using a 9:1 ratio yields 2.3 mg of low-melting-point crystals, whereas a 7:3 ratio produces 45 mg of kukulkanin B . Researchers should optimize solvent polarity gradients based on target compound solubility and chromatographic behavior. Include purity validation via melting point (172°C for this compound) and spectroscopic techniques (IR, UV, NMR) to confirm structural integrity .
Q. How is the structure of this compound validated using spectroscopic and crystallographic data?
- Methodological Answer : Structural validation combines:
- IR spectroscopy : Identification of hydroxyl (3350 cm⁻¹) and methoxy (2850 cm⁻¹) groups.
- NMR : ¹H and ¹³C spectra confirm 2',4'-dihydroxy-3',4-dimethoxy substitution patterns (δ 3.85 ppm for OCH₃) .
- X-ray crystallography : R3m/V diffraction data resolves the chalcone backbone and confirms bond angles/lengths .
- Cross-reference spectral libraries and prior studies on flavonoid derivatives to avoid misassignment .
Q. What are the primary challenges in reproducing this compound synthesis in non-native plant species?
- Methodological Answer : Key challenges include:
- Biosynthetic pathway complexity : Chalcone synthase (CHS) activity and substrate specificity vary across species. Use heterologous expression systems (e.g., E. coli or yeast) with codon-optimized CHS genes .
- Post-isolation stability : this compound degrades under prolonged UV exposure; store samples in amber vials at -20°C .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved in structural studies?
- Methodological Answer : Contradictions often arise from:
- Solvent effects on NMR shifts : Compare DMSO-d₆ vs. CDCl₃ spectra to differentiate hydrogen bonding artifacts .
- Crystallographic vs. solution-state conformations : Use molecular dynamics simulations to reconcile discrepancies between X-ray and NMR data .
- Mass spectrometry fragmentation patterns : High-resolution MS (HRMS) with collision-induced dissociation (CID) clarifies isobaric interferences .
Q. What experimental designs optimize this compound bioactivity studies against oxidative stress models?
- Methodological Answer :
- In vitro assays : Use H₂O₂-induced ROS in HepG2 cells with N-acetylcysteine as a positive control. Quantify IC₅₀ via MTT assays and validate with flow cytometry for apoptosis markers .
- Dose-response curves : Include ≥6 concentrations (1–100 μM) to assess non-linear effects.
- Mechanistic studies : Pair RNA-seq with pathway enrichment analysis (e.g., Nrf2/Keap1) to identify molecular targets .
Q. How do researchers address conflicting bioactivity results for this compound in different cell lines?
- Methodological Answer :
- Cell line variability : Screen multiple lines (e.g., MCF-7, A549, HEK293) and normalize data to cell viability (e.g., ATP quantification).
- Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite-driven effects .
- Statistical rigor : Use ANOVA with Tukey’s post-hoc test (p<0.05) and report effect sizes to distinguish biological significance from noise .
Data Analysis and Reporting
Q. What criteria ensure the reproducibility of this compound research in academic publications?
- Methodological Answer :
- Full spectral data deposition : Upload raw NMR, MS, and crystallographic files to repositories like Zenodo or Figshare .
- Experimental replication : Require triplicate independent experiments with error bars (SEM) in figures .
- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via standardized metadata .
Q. How should researchers handle incomplete or ambiguous structural data for novel Kukulkanin analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
